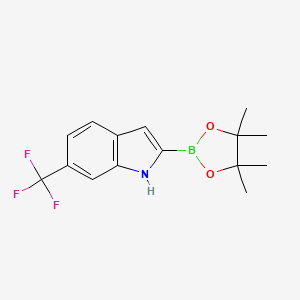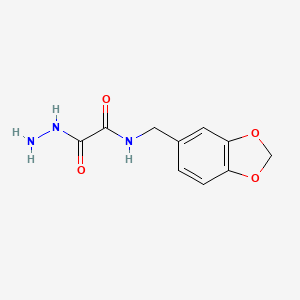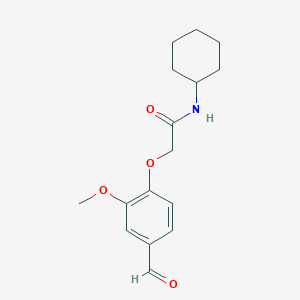
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide” is a chemical compound . The empirical formula is C16H21NO4 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide” is based on its molecular formula, C16H21NO4. It includes a cyclohexyl group (a six-membered carbon ring), an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)), and a methoxyphenoxy group (a phenyl ring with a methoxy (OCH3) and a formyl (CHO) substituent) .Physical And Chemical Properties Analysis
“N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide” has a molecular weight of 291.34224 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties in Chemistry
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide and its derivatives have been studied for their structural aspects and properties. Research has shown that certain derivatives of this compound form gels when treated with mineral acids, while others form crystalline solids. The crystal structures of these compounds exhibit interesting properties, such as enhanced fluorescence emission at lower wavelengths compared to the parent compound, making them potential candidates for various applications in material science and chemical sensors (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Applications
A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against several strains of microbes, suggesting potential use in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Applications in Organic Synthesis
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide derivatives have been synthesized using the Ugi reaction, a multi-component reaction that is useful in organic synthesis. These derivatives have been obtained in high yields and have potential applications in the synthesis of various organic compounds (Shaabani, Keshipour, Shaabani, & Mahyari, 2012).
Potential Pharmacological Applications
While the specific compound N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide was not directly linked to pharmacological applications in the searched papers, related compounds have been synthesized and assessed for potential pharmacological activities such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. These studies indicate a possible avenue for exploring the pharmacological potential of N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide derivatives (Rani, Pal, Hegde, & Hashim, 2016).
Role in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate for the synthesis of antimalarial drugs. Its synthesis via chemoselective acetylation demonstrates the potential role of similar compounds, including N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide, in the development and production of crucial medicinal drugs (Magadum & Yadav, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15-9-12(10-18)7-8-14(15)21-11-16(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRLLZIFKSXXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606545.png)
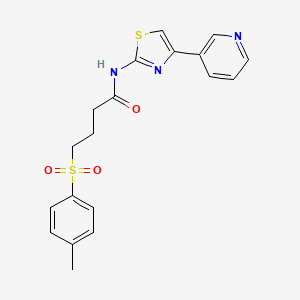
![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)
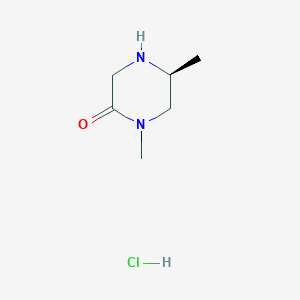
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
![Benzenamine, 3-[4-[[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]methyl]-1-piperazinyl]-](/img/structure/B2606554.png)
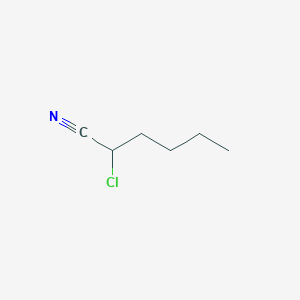
![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)
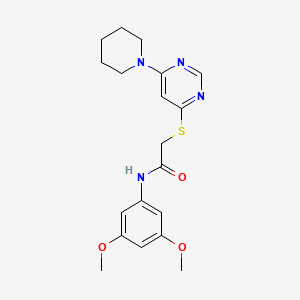
![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)
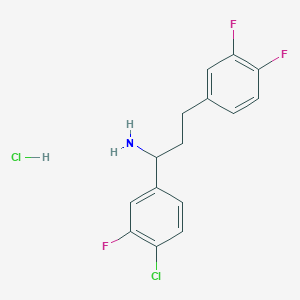
![ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2606564.png)
